Acetyl-Pepstatin

Übersicht

Beschreibung

Acetylpepstatin ist ein potenter Inhibitor von Aspartylproteasen, Enzymen, die eine entscheidende Rolle in verschiedenen biologischen Prozessen spielen. Diese Verbindung ist besonders wirksam gegen HIV-1- und HIV-2-Proteasen, was sie zu einem wertvollen Werkzeug bei der Erforschung und Behandlung von Virusinfektionen macht .

Wissenschaftliche Forschungsanwendungen

Acetylpepstatin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Werkzeug verwendet, um die Mechanismen von Aspartylproteasen zu untersuchen und neue Inhibitoren für diese Enzyme zu entwickeln.

Biologie: Acetylpepstatin wird in der Forschung eingesetzt, um die Rolle von Aspartylproteasen in verschiedenen biologischen Prozessen zu verstehen, einschließlich Proteinabbau und Zellsignalisierung.

Medizin: Die Verbindung wird bei der Entwicklung von antiviralen Medikamenten verwendet, insbesondere zur Behandlung von HIV-Infektionen.

Industrie: Acetylpepstatin wird bei der Herstellung von Proteaseinhibitor-Cocktails verwendet, die für verschiedene industrielle Anwendungen unerlässlich sind, darunter die Konservierung biologischer Proben und die Verhinderung von Proteinabbau während der Verarbeitung

Wirkmechanismus

Acetylpepstatin übt seine Wirkung aus, indem es an die aktive Stelle von Aspartylproteasen bindet und so deren enzymatische Aktivität hemmt. Die Verbindung ahmt das natürliche Substrat des Enzyms nach, wodurch sie in die aktive Stelle passt und die katalytische Aktivität blockiert. Diese Hemmung verhindert, dass die Protease ihre Zielproteine spaltet, wodurch verschiedene biologische Prozesse gestört werden, die von der Proteaseaktivität abhängen .

Zu den molekularen Zielstrukturen von Acetylpepstatin gehören HIV-1- und HIV-2-Proteasen sowie andere Aspartylproteasen wie Pepsin und Cathepsine D und E. Die an seinem Wirkmechanismus beteiligten Pfade umfassen die Hemmung des proteasenvermittelten Proteinabbaus und die Störung der Virusreplikation .

Wirkmechanismus

Target of Action

Acetyl-Pepstatin, also known as Pepstatin A, is a potent inhibitor of aspartyl proteases . Its primary targets include enzymes such as pepsin, cathepsins D and E . These enzymes play crucial roles in protein degradation and processing, and their inhibition can have significant effects on cellular function.

Mode of Action

This compound interacts with its targets by binding to the active site of the aspartyl proteases, thereby preventing these enzymes from carrying out their proteolytic function . The compound’s unusual potency towards acid proteases is indicated by its Ki, which was reported to be about 1 × 10^-10 M for porcine pepsin .

Biochemical Pathways

The inhibition of aspartyl proteases by this compound affects various biochemical pathways. For instance, it suppresses the formation of multinuclear osteoclasts dose-dependently . Furthermore, this compound also suppresses differentiation from pre-osteoclast cells to mononuclear osteoclast cells dose-dependently .

Pharmacokinetics

It is known that modifications to the structure of pepstatin, such as esterification of its cooh-terminus, have no effect on its inhibitory activity . Acetylation of its hydroxyl groups, however, drastically reduces the inhibition by Pepstatin .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its inhibition of aspartyl proteases. For example, it suppresses receptor activator of NF-κB ligand (RANKL)–induced osteoclast differentiation . Cell signaling analysis indicated that the phosphorylation of ERK was inhibited in this compound-treated cells, while the phosphorylation of IκB and Akt showed almost no change . Furthermore, this compound decreased the expression of nuclear factor of activated T cells c1 (NFATc1) .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the activity of the compound, as it is a potent inhibitor of acid proteases . .

Biochemische Analyse

Biochemical Properties

Acetyl-pepstatin is known to interact with a variety of enzymes and proteins. It is a potent inhibitor of aspartic proteases such as pepsin, cathepsins D and E . The nature of these interactions is primarily inhibitory, with this compound binding to the active sites of these enzymes and preventing their normal function .

Cellular Effects

In cellular contexts, this compound has been observed to have significant effects on various types of cells and cellular processes. For instance, it suppresses receptor activator of NF-κB ligand (RANKL)–induced osteoclast differentiation . This compound suppresses the formation of multinuclear osteoclasts dose-dependently . This inhibition only affects osteoclast cells, not osteoblast-like cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It is known to inhibit the activity of proteases such as cathepsin D . Furthermore, cell signaling analysis indicated that the phosphorylation of ERK was inhibited in this compound-treated cells, while the phosphorylation of IκB and Akt showed almost no change .

Temporal Effects in Laboratory Settings

It is known that this compound is a potent inhibitor and its effects can be observed shortly after administration .

Metabolic Pathways

Given its inhibitory effects on aspartic proteases, it is likely that this compound plays a role in the regulation of these enzymes and their associated metabolic pathways .

Subcellular Localization

Given its inhibitory effects on aspartic proteases, it is likely that this compound is localized to areas of the cell where these enzymes are active .

Vorbereitungsmethoden

Acetylpepstatin wird typischerweise durch eine Reihe von chemischen Reaktionen synthetisiert, die die Kupplung spezifischer Aminosäuren beinhalten. Die Synthese beginnt mit der Herstellung von Statin, einer ungewöhnlichen Aminosäure, die ein Schlüsselbestandteil von Acetylpepstatin ist. Statin wird dann mit anderen Aminosäuren wie Isovaleryl, Valin und Alanin gekoppelt, um das Endprodukt zu bilden .

In industriellen Umgebungen wird Acetylpepstatin durch mikrobielle Fermentation unter Verwendung von Actinomyces-Spezies hergestellt. Dem Fermentationsprozess folgen Extraktions- und Reinigungsschritte, um die Verbindung in ihrer reinen Form zu isolieren .

Analyse Chemischer Reaktionen

Acetylpepstatin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Acetylpepstatin kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um reduzierte Formen von Acetylpepstatin zu ergeben.

Substitution: Acetylpepstatin kann Substitutionsreaktionen unterliegen, bei denen bestimmte funktionelle Gruppen durch andere ersetzt werden.

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind in der Regel modifizierte Versionen von Acetylpepstatin mit veränderten biologischen Aktivitäten .

Vergleich Mit ähnlichen Verbindungen

Acetylpepstatin ist unter den Proteaseinhibitoren einzigartig aufgrund seiner hohen Spezifität und Potenz gegenüber Aspartylproteasen. Ähnliche Verbindungen umfassen:

Pepstatin A: Ein weiterer potenter Inhibitor von Aspartylproteasen mit einer ähnlichen Struktur und einem ähnlichen Wirkmechanismus.

Bestatin: Ein Inhibitor von Aminopeptidasen, die eine andere Klasse von Proteasen sind.

E-64: Ein Inhibitor von Cysteinproteasen, die ebenfalls eine Rolle beim Proteinabbau spielen.

Im Vergleich zu diesen Verbindungen ist Acetylpepstatin besonders wirksam gegen HIV-Proteasen, was es zu einem wertvollen Werkzeug in der antiviralen Forschung und Arzneimittelentwicklung macht .

Eigenschaften

CAS-Nummer |

28575-34-0 |

|---|---|

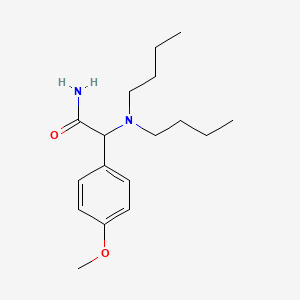

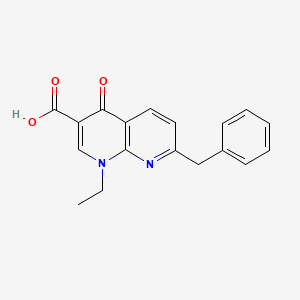

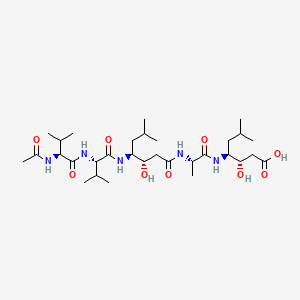

Molekularformel |

C33H61N5O11 |

Molekulargewicht |

703.9 g/mol |

IUPAC-Name |

(3S,4S)-4-[[(2S)-2-[[(3S,4S)-4-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxy-6-methylheptanoyl]amino]propanoyl]amino]-3-hydroxy-6-methylheptanoic acid;acetic acid |

InChI |

InChI=1S/C31H57N5O9.C2H4O2/c1-15(2)11-21(35-30(44)28(18(7)8)36-31(45)27(17(5)6)33-20(10)37)23(38)13-25(40)32-19(9)29(43)34-22(12-16(3)4)24(39)14-26(41)42;1-2(3)4/h15-19,21-24,27-28,38-39H,11-14H2,1-10H3,(H,32,40)(H,33,37)(H,34,43)(H,35,44)(H,36,45)(H,41,42);1H3,(H,3,4)/t19-,21-,22-,23-,24-,27-,28-;/m0./s1 |

InChI-Schlüssel |

ZISCOJQELZEANN-CFWBHBOOSA-N |

SMILES |

CC(C)CC(C(CC(=O)O)O)NC(=O)C(C)NC(=O)CC(C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C)O |

Isomerische SMILES |

C[C@@H](C(=O)N[C@@H](CC(C)C)[C@H](CC(=O)O)O)NC(=O)C[C@@H]([C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)C)O.CC(=O)O |

Kanonische SMILES |

CC(C)CC(C(CC(=O)O)O)NC(=O)C(C)NC(=O)CC(C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C)O.CC(=O)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Sequenz |

VVXAX |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Ac-pepstatin Ac-Val-Val-4-amino-3-hydroxy-6-Me-heptanoyl-Ala-4-amino-3-hydroxyl-6-Me-heptanoic acid Ac-Val-Val-Sta-Ala-Sta acetyl pepstatin acetyl-pepstatin acetylpepstatin acetylvalylvalyl-4-amino-3-hydroxy-6-methylheptanoylalanyl-4-amino-3-hydroxyl-6-methylheptanoic acid Streptomyces pepsin inhibito |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Acetyl-pepstatin interact with its target enzyme, HIV-1 protease?

A1: this compound binds to the active site of HIV-1 protease, mimicking the transition state of natural substrates. This binding is characterized by a network of hydrogen bonds formed between the inhibitor and the main body of the protein, as well as between the inhibitor and the flap regions of the enzyme. [] Hydrophobic interactions between the inhibitor and the enzyme also contribute to binding. []

Q2: How does this compound affect HIV-1 protease activity?

A3: this compound acts as a competitive inhibitor of HIV-1 protease, blocking the enzyme's ability to cleave viral polyproteins essential for viral maturation. [, , , ] This inhibition effectively hinders the HIV-1 life cycle.

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C34H63N5O11, and its molecular weight is 717.9 g/mol.

Q4: Are there any spectroscopic data available for this compound?

A5: Yes, Nuclear Magnetic Resonance (NMR) spectroscopy has been extensively used to characterize the structure of this compound in solution, both in its free form and when bound to HIV-1 protease. [, , ] These studies have provided insights into the conformation and dynamics of the inhibitor.

Q5: Is there information available regarding the stability of this compound under various conditions?

A6: While specific studies on this compound's stability under various conditions are limited in the provided papers, its solubility in different solvents is discussed. This compound exhibits better solubility in aqueous solutions compared to other pepstatin derivatives like isovaleryl-pepstatin. []

Q6: Is this compound known to have any catalytic properties itself?

A6: No, this compound is not known to possess any intrinsic catalytic activity. It functions primarily as an inhibitor of aspartic proteases.

Q7: What are the main applications of this compound in research?

A7: this compound is widely employed as a research tool to study:

- Aspartic protease activity: It helps elucidate the role of these enzymes in various biological processes. [, , , , ]

- Structure-activity relationships: Investigating how modifications to this compound's structure affect its inhibitory potency against different aspartic proteases. [, ]

- Drug development: Serving as a starting point for the design of more potent and selective inhibitors against therapeutically relevant aspartic proteases, like HIV-1 protease. [, , ]

Q8: Have computational methods been used to study this compound and its interactions?

A9: Yes, molecular modeling and docking studies have been conducted to understand the binding mode of this compound to HIV-1 protease and other aspartic proteases. [, , , ] These studies help visualize the interactions and predict the binding affinity of the inhibitor.

Q9: How do modifications to the this compound structure impact its activity?

A10: Structural modifications, particularly at the P1' and P2' positions, significantly influence the inhibitory activity and selectivity of pepstatin analogs against various aspartic proteases. [, , ] For instance, replacing the isovaleryl group with an acetyl group enhances solubility. []

Q10: Are there any specific formulation strategies mentioned for this compound?

A10: The provided papers primarily focus on the biochemical and structural aspects of this compound. Specific formulation strategies for this compound are not extensively discussed.

Q11: What is known about the toxicity of this compound?

A11: The provided research papers do not delve into the toxicological profile of this compound.

Q12: Are there any known alternatives or substitutes for this compound in research or therapeutic applications?

A13: Yes, several other pepstatin derivatives and synthetic inhibitors have been developed that target aspartic proteases, including HIV-1 protease. [, , ] These compounds often exhibit improved potency, selectivity, or pharmacokinetic properties compared to this compound.

Q13: What are some of the key historical milestones in the research of this compound?

A13: Key milestones include:

- Discovery and initial characterization: this compound was first identified as a potent inhibitor of aspartic proteases. []

- Structural elucidation: NMR and X-ray crystallography studies determined the three-dimensional structure of this compound and its complex with HIV-1 protease. [, , ]

- Understanding of the mechanism of action: Research revealed that this compound acts as a transition-state mimic, binding tightly to the active site of aspartic proteases. [, ]

- Development of derivatives: Numerous this compound analogs have been synthesized to improve its potency, selectivity, and pharmacokinetic properties. [, , ]

Q14: How has research on this compound fostered cross-disciplinary collaborations?

A14: Research on this compound has facilitated collaborations between:

- Biochemistry and structural biology: Combining enzymatic assays with structural studies (NMR, X-ray crystallography) to understand the inhibitor's mechanism of action. [, , ]

- Medicinal chemistry and pharmacology: Using SAR studies and in vitro/in vivo experiments to develop more effective aspartic protease inhibitors for therapeutic use. [, , ]

- Computational chemistry and drug design: Applying molecular modeling and simulations to guide the design and optimization of novel protease inhibitors. [, , , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.